Prop-2-EN-1-YL non-3-enoate

Description

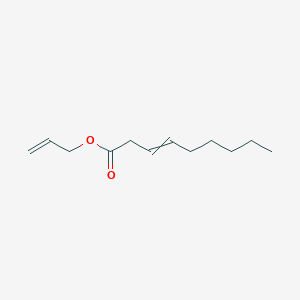

Prop-2-en-1-yl non-3-enoate is an ester composed of allyl alcohol (prop-2-en-1-ol) and non-3-enoic acid. The allyl group (prop-2-en-1-yl) is characterized by a terminal double bond (C=C), while the non-3-enoate moiety features a nine-carbon chain with a double bond starting at the third carbon.

Properties

CAS No. |

827340-74-9 |

|---|---|

Molecular Formula |

C12H20O2 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

prop-2-enyl non-3-enoate |

InChI |

InChI=1S/C12H20O2/c1-3-5-6-7-8-9-10-12(13)14-11-4-2/h4,8-9H,2-3,5-7,10-11H2,1H3 |

InChI Key |

KCVRLZXTSYOFIO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CCC(=O)OCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-EN-1-YL non-3-enoate can be synthesized through the esterification of non-3-enoic acid with prop-2-en-1-ol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the removal of water and drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of azeotropic distillation can also be employed to remove water during the esterification process, ensuring a higher purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Prop-2-EN-1-YL non-3-enoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The alkene group can participate in electrophilic addition reactions, while the ester group can undergo nucleophilic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., Br₂) or hydrogen halides (e.g., HBr) can be used for electrophilic addition to the alkene group.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated alkanes or alkenes.

Scientific Research Applications

Prop-2-EN-1-YL non-3-enoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through various reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its reactivity and ability to form bioactive compounds.

Industry: Utilized in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism of action of Prop-2-EN-1-YL non-3-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions. The alkene group can interact with enzymes or other proteins, leading to potential biological effects .

Comparison with Similar Compounds

Structural Analogues

A. Chavicyl Acetate (4-(prop-2-en-1-yl)phenyl acetate)

- Structure : Combines a prop-2-en-1-yl group with a phenyl acetate backbone.

- Key Differences: The aromatic phenyl group introduces rigidity and alters electronic properties compared to the aliphatic non-3-enoate chain.

- Physicochemical Properties: Molecular formula C17H20O2 (vs. C12H20O2 for Prop-2-en-1-yl non-3-enoate), higher molecular weight (256.3 g/mol vs. 196.3 g/mol), and increased lipophilicity due to the aromatic ring .

B. (5-Ethyl-1,3-dioxan-5-yl)methyl prop-2-enoate

- Structure: Features a prop-2-enoate group esterified to a dioxane ring.

- Key Differences: The dioxane ring enhances steric hindrance and reduces flexibility compared to the linear non-3-enoate chain.

- Hazards: Classified as non-hazardous under GHS/CLP regulations, suggesting low acute toxicity for similar allyl esters .

C. 3-(Prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines (Pharmacological Analogues)

- Structure : Allyl-substituted thiazolimines with antihypertensive activity.

- Key Differences: The thiazole ring and imine group introduce hydrogen-bonding and electrostatic interactions critical for angiotensin II receptor binding.

D. Pent-4-yn-1-yl Esters

- Structure : Esters with a terminal alkyne (C≡C) group.

- Key Differences : The triple bond in pent-4-yn-1-yl esters increases reactivity (e.g., in click chemistry) compared to the allyl group’s double bond. This difference impacts synthetic utility and stability .

Physicochemical and Hazard Profile Comparison

Notes:

- Hazards : Most allyl/propargyl esters in the evidence lack acute hazard classification, but toxicological data are often incomplete .

- Solubility : Predicted to be low in water (logP ≈ 3–4) based on analogous esters.

Functional and Pharmacological Insights

- Antihypertensive Activity: Allyl-substituted thiazolimines exhibit angiotensin II receptor antagonism, with the allyl group participating in hydrogen bonding and hydrophobic interactions . This suggests this compound could serve as a prodrug or bioactive scaffold.

- Polymer Chemistry: Allyl esters like (5-ethyl-1,3-dioxan-5-yl)methyl prop-2-enoate are used in crosslinking reactions due to radical polymerization of the allyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.